molecular formula C12H9BrO4 B12556329 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one CAS No. 144663-93-4

3-(bromoacetyl)-7-methoxy-2H-chromen-2-one

Cat. No.: B12556329
CAS No.: 144663-93-4
M. Wt: 297.10 g/mol
InChI Key: GPRQJWPGEGOQMA-UHFFFAOYSA-N
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Description

3-(Bromoacetyl)-7-methoxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring compounds found in many plants and have been extensively studied for their pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one typically involves the bromination of 7-methoxy-2H-chromen-2-one followed by acetylation. One common method involves the use of bromine in acetic acid to introduce the bromoacetyl group at the 3-position of the coumarin ring. The reaction is carried out under controlled conditions to ensure the selective bromination and acetylation of the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(Bromoacetyl)-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Bromoacetyl)-7-methoxy-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(bromoacetyl)-7-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This covalent modification can disrupt critical biological processes, such as cell proliferation and microbial growth . Additionally, the compound’s ability to interact with DNA and other biomolecules can contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for a broader range of chemical reactions and biological activities compared to its similar compounds .

Properties

CAS No.

144663-93-4

Molecular Formula

C12H9BrO4

Molecular Weight

297.10 g/mol

IUPAC Name

3-(2-bromoacetyl)-7-methoxychromen-2-one

InChI

InChI=1S/C12H9BrO4/c1-16-8-3-2-7-4-9(10(14)6-13)12(15)17-11(7)5-8/h2-5H,6H2,1H3

InChI Key

GPRQJWPGEGOQMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)CBr

Origin of Product

United States

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